REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].[CH3:4][S:5](Cl)(=[O:7])=[O:6]>N1C=CC=CC=1>[CH3:1][N:2]([S:5]([CH3:4])(=[O:7])=[O:6])[N:3]([S:5]([CH3:4])(=[O:7])=[O:6])[S:5]([CH3:4])(=[O:7])=[O:6]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methylhydrazine
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
44.6 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
This product was stirred with chloroform (200 ml)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 0° and 10° C
|
Type
|
CUSTOM
|
Details
|
It was then triturated with a mixture of ice and concentrated hydrochloric acid (1:1, v/v, 100 ml)
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was treated with decolorizing carbon
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was crystallized twice from ethanol (Norit A)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CN(N(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |